molecular formula C10H8O5 B1621431 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid CAS No. 904814-38-6

4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B1621431
CAS No.: 904814-38-6
M. Wt: 208.17 g/mol
InChI Key: BKMYVWDEXQTAGB-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid is an organic compound with significant interest in various fields of scientific research This compound is characterized by the presence of hydroxyl groups and a keto group, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of salicylic aldehyde with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters, depending on the nature of the substituent.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic processes by binding to their active sites and altering their activity . The compound’s hydroxyl and keto groups play a crucial role in these interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-7-3-1-2-6(4-7)8(12)5-9(13)10(14)15/h1-5,11-12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMYVWDEXQTAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378047
Record name 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-38-6
Record name 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Reactant of Route 2
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Reactant of Route 3
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Reactant of Route 4
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4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Reactant of Route 5
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Reactant of Route 6
4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid

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